RNase L Activation Potency: Fastigilin B (IC50 = 2.30 nM) vs. 2-5A Analog (IC50 ≈ 1000 nM) vs. RNase L-IN-2 (EC50 = 22,000 nM)
Fastigilin B activates 2-5A-dependent ribonuclease (RNase L) with an IC50 of 2.30 nM, as measured by inhibition of protein synthesis in mouse L cell extracts [1]. The natural endogenous ligand 2-5A (pppA2'p5'A2'p5'A) and its synthetic analog BDBM50025003 show an IC50 of approximately 1000 nM in the same assay system, making Fastigilin B roughly 435-fold more potent [2]. Against the synthetic small-molecule activator RNase L-IN-2 (EC50 = 22,000 nM in cell-free RNase L activation), Fastigilin B is approximately 9,565-fold more potent . No other Baileya-derived pseudoguaianolide has demonstrated RNase L activation at concentrations below 100 nM. This differential is both mechanistically unique and quantitatively decisive for target-based screening cascades.
| Evidence Dimension | RNase L activation potency (IC50/EC50) |
|---|---|
| Target Compound Data | Fastigilin B: IC50 = 2.30 nM (2.30 × 10⁻³ µM) |
| Comparator Or Baseline | 2-5A Analog (BDBM50025003): IC50 = 1000 nM; RNase L-IN-2: EC50 = 22,000 nM |
| Quantified Difference | 435-fold vs. 2-5A analog; ~9,565-fold vs. RNase L-IN-2 |
| Conditions | Mouse L cell extract; protein synthesis inhibition; ChEBML_164143 assay |
Why This Matters
Procurement decisions for RNase L pathway studies must prioritize Fastigilin B over generic sesquiterpene lactones because only Fastigilin B delivers sub-nanomolar target engagement; alternative activators require 3–4 orders of magnitude higher concentrations, introducing off-target risk and solubility challenges.
- [1] BindingDB Entry BDBM50025002. Fastigilin B: IC50 = 2.30 nM for 2-5A-dependent ribonuclease. Assay method ID: ChEBML_164143. View Source
- [2] BindingDB Summary Ki: BDBM50025003. Ligand: 2-5A analog. IC50 = 1000 nM for 2-5A-dependent ribonuclease. Citation: Lesiak, K; Torrence, PF. J Med Chem 29:1015-22 (1986). View Source
